molecular formula C11H8ClNO3 B1360892 Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate CAS No. 948573-54-4

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

Cat. No.: B1360892
CAS No.: 948573-54-4
M. Wt: 237.64 g/mol
InChI Key: UERUOGNUVCRUFR-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4) is a quinoline derivative featuring a bicyclic structure with a benzene ring fused to a pyridine ring. Key substituents include a chlorine atom at position 8 and a methyl ester group at position 7 (Figure 1).

Properties

IUPAC Name

methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERUOGNUVCRUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647425
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948573-54-4
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of 2-chloro-3-formylquinoline with methanol under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring structure.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents (Position) Functional Groups Biological Activity Key References
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (948573-54-4) Cl (C8), COOMe (C7) Methyl ester Potential antiviral/antibacterial
Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (77156-75-3) Cl (C8), COOEt (C3) Ethyl ester HIV integrase inhibition
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (405923-50-4) Cl (C7), Me (C8), COOH (C3) Carboxylic acid Pharmacological research
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) OMe (C7), Me (C8), COOEt (C3) Methoxy, ethyl ester Antibacterial lead

Biological Activity

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS No. 948573-54-4) is a synthetic compound belonging to the quinolone family, characterized by its molecular formula C11H8ClNO3C_{11}H_8ClNO_3 and a molecular weight of 237.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it interacts with various enzymes and proteins, influencing cellular processes such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells. This inhibition often occurs through binding at the active sites of these enzymes.
  • Cellular Effects : It modulates cell signaling pathways and gene expression, affecting cell proliferation and apoptosis. For instance, it may influence the expression of genes related to the cell cycle, thereby altering cellular metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains and shown promise in inhibiting their growth, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For example, it has been evaluated against different cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). Notably, some derivatives of this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (μM) Reference Compound
HeLa0.126Doxorubicin
SMMC-77210.071Doxorubicin
K5620.164Doxorubicin

These findings underscore the potential of this compound as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Studies on SAR indicate that:

  • Electron-donating groups enhance activity against cancer cells.
  • Substituents at specific positions on the quinoline ring significantly affect potency .

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier. This characteristic may enhance its therapeutic potential for central nervous system disorders.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving various quinolone derivatives, this compound was evaluated for its anticancer properties against multiple cancer cell lines. The results indicated that modifications in the molecular structure could lead to enhanced cytotoxicity, emphasizing the importance of SAR in drug design .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The results suggest that it could be developed into a novel antibiotic agent with broad-spectrum activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving regioselective synthesis of methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate?

  • Methodological Answer : Regioselectivity in quinolone derivatives is often controlled by optimizing reaction conditions such as temperature, solvent polarity, and catalyst choice. For methyl esters, esterification of the carboxylic acid precursor (e.g., 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylic acid) with methanol under acidic or basic catalysis is a common approach. Evidence from analogous ethyl esters highlights the use of thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) for activating the carboxyl group before esterification .
Key Reaction Parameters
Precursor: 8-Chloro-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
Catalyst: H₂SO₄ (conc.) or DCC
Solvent: Methanol (dry)
Temperature: Reflux (60–80°C)
Yield: ~70–85% (estimated from ethyl analogs)

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DMSO or ethanol. Data collection is performed using a diffractometer (e.g., Rigaku AFC7R), and refinement is conducted using SHELXL due to its robustness in handling small-molecule crystallography. Hydrogen-bonding interactions (C–H⋯O, C–H⋯Cl) are analyzed using Mercury or OLEX2 .
Crystallographic Data (from analogous ethyl derivative )
Space group: P1 (triclinic)
Unit cell: a = 9.328 Å, b = 11.043 Å, c = 12.350 Å
Angles: α = 73.30°, β = 81.20°, γ = 74.13°
V = 1137.8 ų, Z = 4

Advanced Research Questions

Q. How can discrepancies in reported unit cell parameters for structurally similar compounds be resolved?

  • Methodological Answer : Contradictions (e.g., γ = 74.13° vs. 91.39° in triclinic systems ) may arise from experimental errors (e.g., crystal quality, data collection temperature). Validate data by:

Re-examining raw diffraction images for indexing accuracy.

Cross-validating with density functional theory (DFT)-optimized structures.

Performing Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on molecular packing?

  • Methodological Answer : Hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) are quantified using SCXRD data (bond lengths: 2.63–2.83 Å ). Tools like CrystalExplorer generate Hirshfeld surfaces to map interaction percentages. For example, in ethyl 8-chloro analogs, O⋯H interactions contribute ~25% to packing, while Cl⋯H contacts account for ~10% .
Hydrogen Bond Metrics (from )
C8–H8⋯O1: 2.630 Å, 152°
Cl1⋯H12: 2.818 Å, 139°
C12–H12B⋯O2: 2.763 Å, 146°

Q. How can substituent effects (e.g., chloro, methyl ester) be leveraged to design analogs with enhanced bioactivity?

  • Methodological Answer : The chloro group at position 8 enhances electrophilicity, potentially improving DNA gyrase inhibition (observed in fluoroquinolone derivatives ). Methyl ester at position 7 increases lipophilicity (logP ~2.01), which can be optimized via hydrolysis to the carboxylic acid for salt formation. SAR studies recommend substituting the cyclopropyl group at N1 (as in ciprofloxacin analogs) to improve antibacterial potency .
Substituent Effects on Bioactivity
8-Cl: Enhances DNA-binding affinity
7-COOCH₃: Balances solubility and permeability
N1-Cyclopropyl: Reduces toxicity (vs. ethyl)

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